

Technical Guide: Spectral Analysis of Oxan-4-ylmethyl Methanesulfonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Oxan-4-ylmethyl methanesulfonate
Cat. No.:	B1283426

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for **Oxan-4-ylmethyl methanesulfonate** (CAS No. 132291-95-3). Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of predicted data based on established principles of spectroscopy and experimental data for its immediate precursor, (Oxan-4-yl)methanol. This approach offers a robust analytical framework for researchers working with this and structurally related molecules.

Chemical Structure and Predicted Spectral Data

Oxan-4-ylmethyl methanesulfonate is a sulfonate ester with the chemical formula $C_7H_{14}O_4S$ and a molecular weight of 194.25 g/mol. The structure consists of a tetrahydropyran (oxane) ring connected via a methylene bridge to a methanesulfonate group.

Structure for NMR Correlation:

Caption: Structure of **Oxan-4-ylmethyl methanesulfonate** with atom numbering for NMR correlation.

Predicted 1H NMR Spectral Data

The predicted ^1H NMR spectrum is based on the analysis of chemical shifts of similar structural fragments. The tetrahydropyran ring protons are expected to show complex splitting patterns due to axial and equatorial positions.

Protons (Label)	Predicted Chemical Shift (ppm, CDCl_3)	Multiplicity	Integration	Assignment
H-d	~ 4.10	d	2H	- $\text{CH}_2\text{-O-}$ Ms
H-c	~ 3.95	m	2H	Oxane ring protons adjacent to oxygen (axial)
H-b	~ 3.40	m	2H	Oxane ring protons adjacent to oxygen (equatorial)
H-e	~ 3.05	s	3H	- $\text{SO}_2\text{-CH}_3$
H-a	~ 1.65	m	4H	Oxane ring protons beta to oxygen
-	~ 1.80	m	1H	Oxane ring proton at C4

Predicted ^{13}C NMR Spectral Data

Carbon (Label)	Predicted Chemical Shift (ppm, CDCl ₃)	Assignment
C7	~ 75	-CH ₂ -O-Ms
C2, C5	~ 67	Oxane ring carbons adjacent to oxygen
C12	~ 37	-SO ₂ -CH ₃
C1	~ 35	Oxane ring carbon at C4
C3, C4	~ 30	Oxane ring carbons beta to oxygen

Predicted Infrared (IR) Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2950 - 2850	Strong	C-H stretching (alkane)
1360 - 1340	Strong	S=O asymmetric stretching (sulfonate ester)
1180 - 1160	Strong	S=O symmetric stretching (sulfonate ester)
1100 - 1050	Strong	C-O-C stretching (ether)
1000 - 960	Strong	S-O stretching (sulfonate ester)

Predicted Mass Spectrometry (MS) Data

For electrospray ionization (ESI-MS), the following ions are predicted:

m/z	Ion
195.06	[M+H] ⁺
217.04	[M+Na] ⁺
233.02	[M+K] ⁺

Predicted Fragmentation Pattern: The primary fragmentation would likely involve the loss of the methanesulfonyl group or cleavage of the ether linkage.

Spectral Data of Precursor: (Oxan-4-yl)methanol

Experimental data for the precursor alcohol provides a baseline for the signals of the oxane ring system.

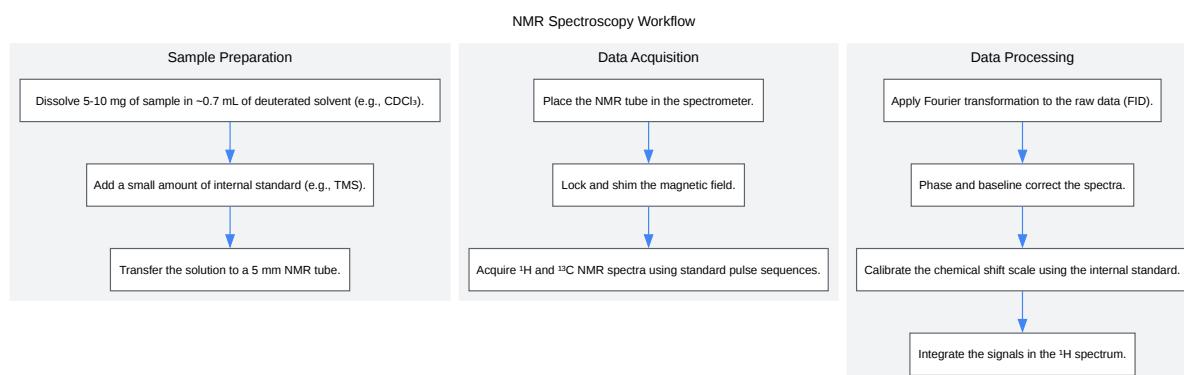
¹³C NMR Data for (Oxan-4-yl)methanol[1]

Chemical Shift (ppm)	Assignment
67.8	-CH ₂ OH
67.1	Oxane ring carbons adjacent to oxygen
39.4	Oxane ring carbon at C4
30.1	Oxane ring carbons beta to oxygen

IR Data for (Oxan-4-yl)methanol[1]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3380	Strong, Broad	O-H stretching (alcohol)
2920 - 2850	Strong	C-H stretching (alkane)
1090	Strong	C-O-C stretching (ether)
1030	Strong	C-O stretching (primary alcohol)

Mass Spectrometry Data for (Oxan-4-yl)methanol[1]


The mass spectrum of (Oxan-4-yl)methanol shows a molecular ion peak at m/z 116.

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a small organic molecule like **Oxan-4-ylmethyl methanesulfonate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

[Click to download full resolution via product page](#)

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

Methodology:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, methanol-d₄) in a clean, dry vial. Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing. Transfer the solution to a 5 mm NMR tube.
- **Instrumentation:** Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Data Acquisition:** Place the sample in the spectrometer probe. Perform locking and shimming of the magnetic field to ensure homogeneity. Acquire the ¹H spectrum, followed by the ¹³C spectrum using appropriate pulse programs. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Perform phase and baseline corrections. Calibrate the chemical shift axis to the TMS signal (0.00 ppm). For the ¹H spectrum, integrate the signals to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- **Sample Preparation (Attenuated Total Reflectance - ATR):** Place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- **Instrumentation:** Use a Fourier-Transform Infrared spectrometer equipped with a universal ATR accessory.
- **Data Acquisition:** Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- **Data Analysis:** Identify the characteristic absorption bands and correlate them with specific functional groups using standard correlation tables.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Preparation (for ESI-MS): Prepare a dilute solution of the sample (approximately 1-10 $\mu\text{g/mL}$) in a suitable solvent, typically a mixture of methanol or acetonitrile and water, often with a small amount of formic acid to promote protonation.
- Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
- Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in positive ion mode to observe protonated molecules ($[\text{M}+\text{H}]^+$) and other adducts (e.g., $[\text{M}+\text{Na}]^+$). If desired, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain fragment ions.
- Data Analysis: Determine the mass of the molecular ion and compare it to the calculated molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.
- To cite this document: BenchChem. [Technical Guide: Spectral Analysis of Oxan-4-ylmethyl Methanesulfonate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1283426#oxan-4-ylmethyl-methanesulfonate-spectral-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com